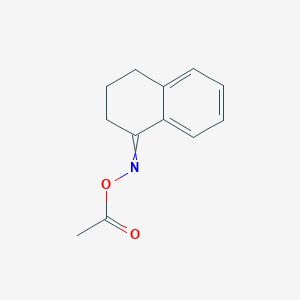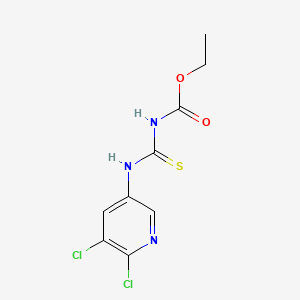
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate is a chemical compound with the molecular formula C9H9Cl2N3O2S and a molecular weight of 294.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a thioureidocarboxylate group at position 3. It is typically a yellow to off-white solid .
Preparation Methods
The synthesis of Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate involves several steps. One common method includes the reaction of 3-amino-5,6-dichloropyridine with ethyl isothiocyanatoformate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The thioureidocarboxylate group is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(5,6-dichloropyridin-3-yl)carbamothioate: Similar in structure but lacks the carboxylate group.
Ethyl 3-(5,6-dichloropyridin-3-yl)ureidocarboxylate: Contains a urea group instead of a thiourea group.
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxamide: Contains a carboxamide group instead of a carboxylate group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the thioureidocarboxylate group in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C9H9Cl2N3O2S |
|---|---|
Molecular Weight |
294.16 g/mol |
IUPAC Name |
ethyl N-[(5,6-dichloropyridin-3-yl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9Cl2N3O2S/c1-2-16-9(15)14-8(17)13-5-3-6(10)7(11)12-4-5/h3-4H,2H2,1H3,(H2,13,14,15,17) |
InChI Key |
YZSMPNIOHXLNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)




![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
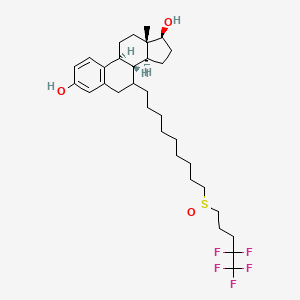

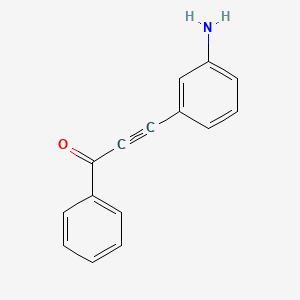
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
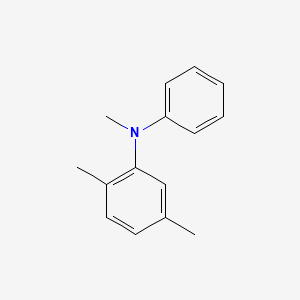
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
